1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Description
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-7-4-8-16-18(15)21-19(25-16)23-11-9-22(10-12-23)17(24)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXSVTWKIIODOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound (C₁₉H₁₉ClN₂OS, MW 348.89 g/mol) comprises three key subunits:
- 4-Chlorobenzo[d]thiazole : A bicyclic aromatic system with a chlorine substituent at position 4, conferring electron-withdrawing properties.
- Piperazine ring : A six-membered diamine scaffold enabling nucleophilic substitution at its nitrogen atoms.
- 2-Phenylethanone : A ketone group linked to an aromatic ring, introduced via alkylation or acylation.
Key challenges include regioselective functionalization of the benzo[d]thiazole core, minimizing side reactions during piperazine coupling, and ensuring stability of the phenylethanone moiety under basic conditions.
Synthetic Routes and Methodologies
Stepwise Assembly via Nucleophilic Aromatic Substitution
This two-step approach, adapted from analogous arylpiperazine syntheses, involves:
Step 1: Synthesis of 4-(4-Chlorobenzo[d]thiazol-2-yl)piperazine
- Reagents : 2-Chloro-4-chlorobenzo[d]thiazole, anhydrous piperazine, potassium iodide (KI), potassium carbonate (K₂CO₃).
- Conditions : Reflux in toluene (80°C, 12–18 hrs) under nitrogen atmosphere.
- Mechanism : SNAr displacement of chloride at position 2 of the benzo[d]thiazole by piperazine.
Step 2: Coupling with 2-Chloro-1-phenylethanone
- Reagents : 2-Chloro-1-phenylethanone, sodium carbonate (Na₂CO₃).
- Conditions : Reflux in butanone (6–8 hrs) with excess base to deprotonate piperazine.
- Mechanism : Alkylation of the secondary amine via nucleophilic substitution.
Typical Yield : 57–74% overall.
Table 1: Optimization Parameters for Stepwise Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | 80–85°C | <70°C: Incomplete substitution |
| Piperazine Equivalents | 4–5 eq | <3 eq: Di-substitution favored |
| Solvent (Step 2) | Butanone > Toluene | Polar aprotic enhances kinetics |
| Reaction Time (Step 2) | 6–8 hrs | >10 hrs: Ketone decomposition |
Critical Analysis of Reaction Parameters
Solvent Selection
Purification and Characterization
Workup Procedures
Chemical Reactions Analysis
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has been studied for several biological activities:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating related compounds found that those with similar structures showed moderate to good activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Properties
The compound has shown potential as an anticancer agent. In vitro studies have indicated cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis through pathways involving caspase activation and mitochondrial dysfunction .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigating the cytotoxicity of related compounds revealed that certain derivatives could induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Effects
Research has also indicated that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in affected individuals .
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzyme active sites, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory and antibacterial activities.
Comparison with Similar Compounds
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their specific substituents and biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity, these compounds share structural similarities but have different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a compound belonging to the class of benzothiazole derivatives, recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in fields such as oncology and infectious diseases. The molecular formula is with a molecular weight of 295.79 g/mol.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step procedures, including the coupling of substituted 2-amino benzothiazoles with piperazine derivatives. The final product features a chlorinated benzothiazole ring linked to a piperazine moiety and an ethanone group, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating comparable activity to standard antimicrobial agents .
- Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in inhibiting tumor cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cancer pathways, enhancing its therapeutic efficacy .
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its structural features, particularly the chlorinated benzothiazole ring and the piperazine moiety. Molecular docking analyses reveal that it binds effectively to specific enzymes and receptors involved in disease progression, such as cyclooxygenases (COX) implicated in inflammation and cancer .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Anticancer Study : A study on various benzothiazole derivatives highlighted that this compound exhibited IC50 values lower than those of standard chemotherapy agents against certain cancer cell lines, indicating potent anticancer activity .
- Anti-inflammatory Research : In a model assessing inflammation, this compound significantly reduced edema in animal models when compared to control groups, supporting its potential use as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides | Similar benzothiazole core with different piperazine substituents | Varying biological activity profiles |
| 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives | Contains both benzothiazole and piperazine moieties | Different functional groups lead to distinct reactivity |
| 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | Another derivative with a thiocyanate substituent | Potentially enhanced reactivity due to thiocyanate presence |
Q & A
Q. What hybrid experimental-computational approaches are emerging for accelerating the development of analogs with improved selectivity?
- Innovations :
- AI-Driven Reaction Path Search : Combine quantum chemical calculations (e.g., DFT) with machine learning to predict regioselectivity in heterocyclic substitutions .
- High-Throughput Virtual Screening (HTVS) : Screen combinatorial libraries against target proteins (e.g., EGFR, tubulin) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
